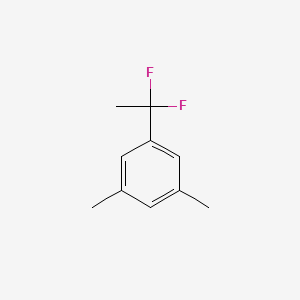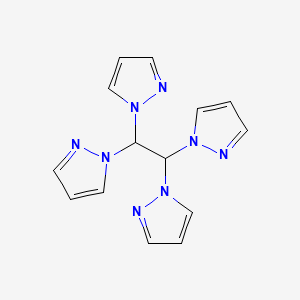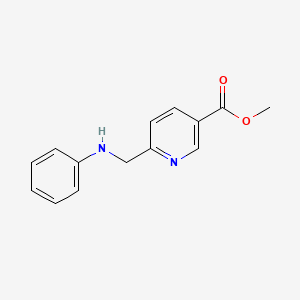
Methyl 6-((phenylamino)methyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-((phenylamino)methyl)nicotinate: is an organic compound with the molecular formula C14H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the 6-position of the pyridine ring is substituted with a phenylamino methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((phenylamino)methyl)nicotinate typically involves the following steps:
Esterification: Nicotinic acid is esterified with methanol in the presence of an acid catalyst to form methyl nicotinate.
Substitution Reaction: The methyl nicotinate is then subjected to a substitution reaction with phenylamine (aniline) in the presence of a suitable base to introduce the phenylamino methyl group at the 6-position of the pyridine ring.
The reaction conditions for these steps generally involve maintaining the reaction temperature between 80-100°C and using solvents such as alcohols and organic bases .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-((phenylamino)methyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 6-((phenylamino)methyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of nicotinic acid derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 6-((phenylamino)methyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound promotes the release of certain neurotransmitters and modulates signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used in topical preparations for muscle and joint pain.
Nicotinic acid:
Phenylamino derivatives: Compounds with similar phenylamino substitutions on different positions of the pyridine ring.
Uniqueness
Methyl 6-((phenylamino)methyl)nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and in research focused on nicotinic receptor modulation .
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
methyl 6-(anilinomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)11-7-8-13(15-9-11)10-16-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
CDOANDDWYKPJSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)CNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
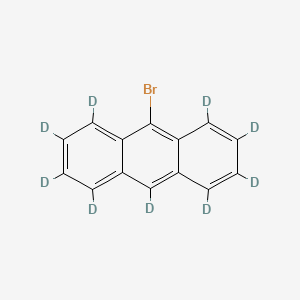
![3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol](/img/structure/B11762655.png)
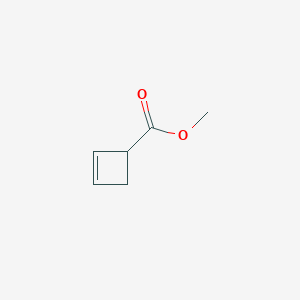

![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)
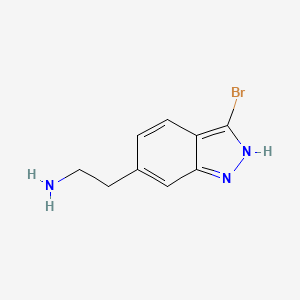
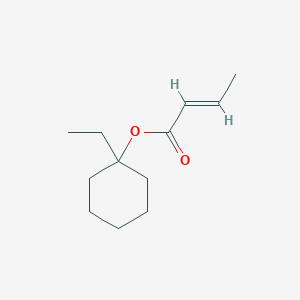
![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11762676.png)
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)
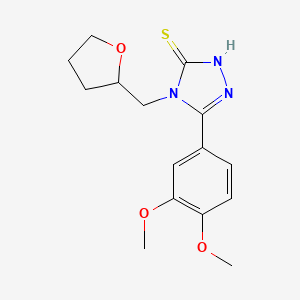
![1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one](/img/structure/B11762699.png)
